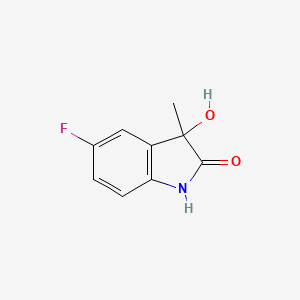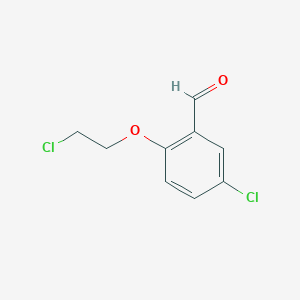
5-Chloro-2-(2-chloroethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-chloroethoxy)benzaldehyde is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a substituted benzaldehyde, characterized by the presence of a chloro group at the 5-position and a chloroethoxy group at the 2-position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chloroethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(2-chloroethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 5-chloro-2-(2-chloroethoxy)benzoic acid.
Reduction: Formation of 5-chloro-2-(2-chloroethoxy)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(2-chloroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(2-chloroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways and processes, making the compound valuable for studying enzyme mechanisms and developing inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethoxybenzene: Similar in structure but lacks the aldehyde group.
5-Chloro-2-hydroxybenzaldehyde: Similar in structure but has a hydroxyl group instead of the chloroethoxy group.
5-Chloro-2-methoxybenzaldehyde: Similar in structure but has a methoxy group instead of the chloroethoxy group.
Uniqueness
5-Chloro-2-(2-chloroethoxy)benzaldehyde is unique due to the presence of both chloro and chloroethoxy groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H8Cl2O2 |
|---|---|
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
5-chloro-2-(2-chloroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2/c10-3-4-13-9-2-1-8(11)5-7(9)6-12/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
BMJRLNWNGOLCOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
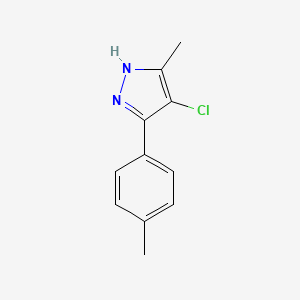
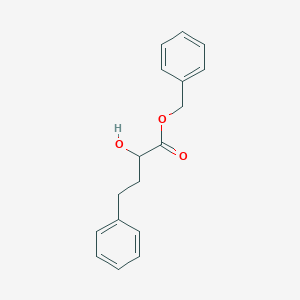


![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)
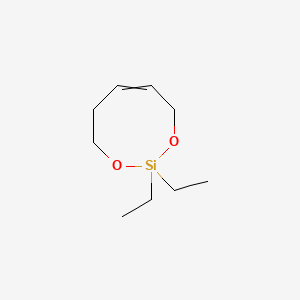
![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)

![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
